5-benzyl-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-BENZYL-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound belonging to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenoxyethyl group, and a sulfanyl group attached to a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the dihydropyrimidinone core with 2-(2-methoxyphenoxy)ethyl halide under basic conditions.
Incorporation of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the dihydropyrimidinone core.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenoxyethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl halides, 2-(2-methoxyphenoxy)ethyl halide, thiol reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dihydropyrimidinone derivatives.
Substitution: Substituted benzyl or methoxyphenoxyethyl derivatives.
Scientific Research Applications
5-BENZYL-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BENZYL-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-BENZYL-2-{[2-(2-HYDROXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 5-BENZYL-2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
5-BENZYL-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-benzyl-2-[2-(2-methoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N2O3S/c1-15-17(14-16-8-4-3-5-9-16)20(24)23-21(22-15)27-13-12-26-19-11-7-6-10-18(19)25-2/h3-11H,12-14H2,1-2H3,(H,22,23,24) |
InChI Key |
XCLCLUGUDVQFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCCOC2=CC=CC=C2OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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